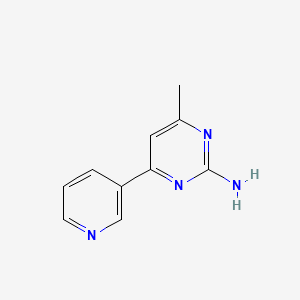

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMJWDANHSNYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591712 | |

| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-52-2 | |

| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine (CAS: 90916-52-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and biological significance, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.

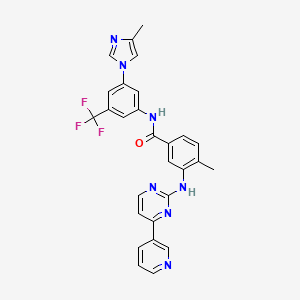

Introduction: The Significance of the Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to participate in hydrogen bonding and dipole-dipole interactions allows for strong and specific binding to biological targets.[1] The subject of this guide, this compound, is a notable example, serving as a crucial building block for the synthesis of highly successful tyrosine kinase inhibitors (TKIs) such as Nilotinib.[2] These TKIs have revolutionized the treatment of certain cancers, particularly chronic myeloid leukemia (CML).[2] Furthermore, the aminopyrimidine core is being actively investigated for its potential in inhibiting other key cellular targets, including cyclin-dependent kinases (CDKs).[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

| Property | Value | Source |

| CAS Number | 90916-52-2 | [4] |

| Molecular Formula | C₁₀H₁₀N₄ | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Topological Polar Surface Area | 64.7 Ų | Inferred from similar compounds |

| Hydrogen Bond Donors | 1 | Inferred from similar compounds |

| Hydrogen Bond Acceptors | 4 | Inferred from similar compounds |

| Rotatable Bonds | 1 | Inferred from similar compounds |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for pyrimidine ring formation. A common and effective approach involves the condensation of a β-ketoenamine with guanidine or a guanidine equivalent. The following protocol is a representative example based on established pyrimidine syntheses.[5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis

-

Formation of the Enaminone Intermediate:

-

To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one intermediate. This intermediate can often be used in the next step without further purification.

-

-

Cyclization to the Pyrimidine Core:

-

Dissolve guanidine nitrate (1.5 eq) in methanol. To this solution, add a solution of sodium methoxide in methanol (25-30 wt%, 1.5 eq) at room temperature.

-

Add the crude enaminone intermediate from the previous step to the guanidine solution.

-

Heat the reaction mixture to reflux for 6-8 hours, again monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol

-

The crude this compound can be purified by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is often effective.

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to obtain the purified product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and pyrimidine rings, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts (δ) would be approximately: 2.4 (s, 3H, CH₃), 6.8 (s, 2H, NH₂), 7.2-9.2 (m, 5H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the methyl carbon and the aromatic carbons of the heterocyclic rings.

-

Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.2.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment by reversed-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) should show a single major peak.[6]

Mechanism of Action and Biological Significance

This compound and its derivatives are potent inhibitors of key signaling proteins implicated in cancer progression.

Inhibition of Bcr-Abl Tyrosine Kinase

This compound is a key precursor to Nilotinib, a second-generation TKI that targets the Bcr-Abl oncoprotein.[2] The Philadelphia chromosome, a hallmark of CML, results in the fusion of the BCR and ABL1 genes, leading to the expression of the constitutively active Bcr-Abl tyrosine kinase.[7] This aberrant kinase activity drives uncontrolled cell proliferation and inhibits apoptosis.[7]

TKIs like Nilotinib bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signaling cascade.[7]

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The aminopyrimidine scaffold has also been identified in potent inhibitors of cyclin-dependent kinases, particularly CDK2.[3] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[8] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell division.[8]

Inhibitors containing the this compound core can occupy the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis.[8]

Caption: CDK2-mediated cell cycle progression and its inhibition.

Applications in Drug Discovery and Development

The primary application of this compound is as a key starting material and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Workflow for TKI and CDK Inhibitor Development

Caption: A generalized workflow for drug development.

Representative Biological Activity of Aminopyrimidine Derivatives

While specific IC₅₀ values for the parent compound are not widely reported, derivatives have shown potent inhibitory activity against various kinases.

| Derivative Class | Target Kinase | Reported IC₅₀ | Source |

| Phenylamino-pyrimidine | CDK2 | 45 nM | [3] |

| Thieno[3,2-d]pyrimidine | BTK | 29.9 nM | [9] |

| 2-Aminopyrimidine | β-glucuronidase | 2.8 µM | [10] |

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the aminopyrimidine scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion and Future Perspectives

This compound is a compound of considerable importance in contemporary medicinal chemistry. Its role as a key intermediate in the synthesis of life-saving drugs like Nilotinib underscores the value of the aminopyrimidine scaffold. The ongoing research into derivatives of this compound as inhibitors of other kinases, such as CDKs, suggests that its utility in drug discovery is far from exhausted. Future work will likely focus on the development of novel synthetic routes to this and related compounds, as well as the exploration of its potential in targeting a wider range of diseases.

References

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.

-

The Development of BTK Inhibitors: A Five-Year Update - MDPI. Available at: [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC - NIH. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC - NIH. Available at: [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 90916-52-2|this compound|BLD Pharm [bldpharm.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. rjptonline.org [rjptonline.org]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine in Drug Discovery: A Technical Guide

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically successful drugs.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, with biological targets has made it a versatile scaffold for the design of potent and selective inhibitors.[3] Within the vast landscape of drug discovery, pyrimidine derivatives have shown remarkable efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6] This guide focuses on a specific, yet highly significant, pyrimidine-based compound: 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine. This molecule serves as a pivotal building block and a pharmacophore in the development of targeted therapies, most notably as a key intermediate in the synthesis of the blockbuster tyrosine kinase inhibitors, Imatinib and Nilotinib.[7]

The strategic combination of the pyrimidine and pyridine rings in this compound creates a unique electronic and steric profile, enabling it to serve as a potent hinge-binding motif for various protein kinases. Dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer, making them a prime target for therapeutic intervention. This application note will provide a comprehensive overview of the synthesis of this core scaffold and detail its application in the discovery and development of novel kinase inhibitors, with a focus on anticancer research. We will delve into detailed protocols for kinase inhibition assays, cellular proliferation and cytotoxicity assays, cell cycle analysis, and the assessment of apoptosis induction.

Chemical Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that leverages well-established methodologies in heterocyclic chemistry. The key transformation involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aromatic systems.[5] The general synthetic strategy is outlined below.

Diagram of the Synthetic Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Imatinib Intermediate: 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

This technical guide provides a detailed exploration of the synthesis, purification, and characterization of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine, a pivotal intermediate in the manufacturing of Imatinib. Imatinib is a highly effective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] The efficient and high-purity synthesis of this pyrimidine derivative is critical for the overall yield and quality of the final active pharmaceutical ingredient (API).

These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Strategic Importance of this compound in Imatinib Synthesis

The molecular architecture of Imatinib is assembled through the sequential coupling of key fragments. The this compound core represents the central heterocyclic scaffold, providing the essential nitrogen-rich pyrimidine ring and the pyridine moiety. The subsequent synthetic steps build upon this foundation to introduce the N-(5-amino-2-methylphenyl) and the 4-(4-methylpiperazin-1-ylmethyl)benzamide side chains. Therefore, the purity and yield of this initial intermediate directly impact the entire synthetic cascade.

A common and industrially scalable approach to Imatinib involves the initial construction of this pyrimidine core, followed by coupling reactions to complete the molecule.[1][4] This convergent strategy allows for the independent preparation and purification of key intermediates, ensuring a higher quality final product.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title intermediate is achieved through a classical cyclocondensation reaction. This involves the reaction of a β-diketone, 1-(pyridin-3-yl)butane-1,3-dione, with guanidine. The guanidinium group provides the N-C-N fragment necessary to form the 2-aminopyrimidine ring.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1-(Pyridin-3-yl)butane-1,3-dione | ≥95% | Commercially Available | |

| Guanidine Hydrochloride | ≥98% | Commercially Available | |

| Sodium Ethoxide (NaOEt) | ≥95% | Commercially Available | Can be prepared in situ from sodium metal and absolute ethanol. |

| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercially Available | |

| Diethyl Ether | Anhydrous | Commercially Available | For washing. |

| Deionized Water | For workup. |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

-

Base Preparation (if not using commercial NaOEt): Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and exclusion of moisture.

-

Addition of Reactants: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 15 minutes to ensure complete dissolution.

-

Addition of the β-Diketone: To the stirred solution, add 1-(pyridin-3-yl)butane-1,3-dione (16.3 g, 0.1 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove any residual impurities.

-

Drying: Dry the obtained solid in a vacuum oven at 50-60 °C to a constant weight.

The expected yield of this compound is typically in the range of 75-85%.

Caption: Synthetic workflow for this compound.

Purification and Characterization

For use as a pharmaceutical intermediate, the purity of this compound is paramount. Recrystallization is a highly effective method for its purification.

Purification by Recrystallization

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

-

Procedure: a. Dissolve the crude product in a minimum amount of hot ethanol in a beaker. b. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered. c. To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.35 (s, 1H, Ar-H), 8.70 (d, J=4.0 Hz, 1H, Ar-H), 8.45 (d, J=8.0 Hz, 1H, Ar-H), 7.55 (dd, J=8.0, 4.0 Hz, 1H, Ar-H), 7.10 (s, 1H, pyrimidine-H), 6.80 (s, 2H, -NH₂), 2.45 (s, 3H, -CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 164.5, 163.0, 151.0, 148.5, 135.0, 131.0, 124.0, 108.0, 24.0. |

| Mass Spectrometry (ESI-MS) | m/z: 187.1 [M+H]⁺ |

| Infrared (IR) Spectroscopy (KBr) | ν (cm⁻¹): 3300-3100 (N-H stretching), 1620 (C=N stretching), 1580, 1480 (aromatic C=C stretching). |

| Melting Point | Approximately 188-193 °C.[5] |

Conversion to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

The next crucial step in the Imatinib synthesis is the coupling of this compound with a suitable phenylenediamine derivative. A common route involves the reaction with 2-methyl-5-nitroaniline, followed by the reduction of the nitro group.

Caption: Conversion of the pyrimidine intermediate to the diamine derivative.

Protocol for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Synthesis

This reaction is typically a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr).

-

Reaction Setup: To a solution of this compound (18.6 g, 0.1 mol) and 2-bromo-1-methyl-4-nitrobenzene (21.6 g, 0.1 mol) in anhydrous toluene (200 mL), add Pd₂(dba)₃ (0.92 g, 1 mol%), Xantphos (1.16 g, 2 mol%), and cesium carbonate (48.9 g, 0.15 mol).

-

Reaction: Degas the mixture with nitrogen for 15 minutes, then heat to 110 °C for 12-16 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

Protocol for Nitro Group Reduction

The reduction of the nitro group to an amine is a standard transformation.

-

Reaction Setup: Dissolve N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (30.7 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL). Add iron powder (28 g, 0.5 mol) and ammonium chloride (2.7 g, 0.05 mol).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction, filter through celite to remove the iron salts, and wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate and concentrated to afford N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[6]

Conclusion

The successful synthesis of this compound is a cornerstone for the efficient production of Imatinib. The protocols detailed in these application notes provide a robust and reproducible methodology for obtaining this key intermediate in high yield and purity. Careful execution of the reaction, workup, and purification steps, coupled with thorough analytical characterization, will ensure the quality required for subsequent stages of API synthesis. The provided causality behind experimental choices and the self-validating nature of the protocols are intended to empower researchers in their drug development endeavors.

References

- Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (WO2021074138A1).

- Google Patents. (2013). Method for synthesizing Imatinib. (US8609842B2).

- Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (CN102199146A).

- Google Patents. (2018). Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. (EP3333162A1).

Sources

- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 5. N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8 [chemicalbook.com]

- 6. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

Application Note & Protocols: Crystallization of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

An authoritative guide for researchers, scientists, and drug development professionals on the crystallization methods for 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine.

Introduction: The Critical Role of Crystallinity

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For a molecule such as this compound, a heterocyclic compound with potential therapeutic applications, achieving a crystalline form is a critical determinant of its stability, solubility, bioavailability, and manufacturability. This guide provides a comprehensive overview of scientifically grounded methodologies for the crystallization of this target compound, moving beyond mere procedural steps to elucidate the underlying principles that govern the formation of high-quality, single-form crystals.

The molecular structure of this compound, featuring both pyridine and pyrimidine rings, presents a unique set of intermolecular interaction possibilities, including hydrogen bonding, π-π stacking, and van der Waals forces. Harnessing these interactions through controlled crystallization is the key to obtaining a thermodynamically stable crystalline lattice.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust crystallization strategy. While specific solubility data for this compound is not extensively published, we can infer a likely solubility profile based on its structural motifs and data from analogous compounds.

Table 1: Predicted Physicochemical Properties and Inferred Solvent Compatibility

| Property | Predicted/Inferred Value | Implication for Crystallization |

| Molecular Formula | C₁₀H₁₀N₄ | Relatively small molecule, may have moderate solubility in a range of organic solvents. |

| Molecular Weight | 186.21 g/mol | --- |

| Polarity | Polar | Likely to be soluble in polar protic and aprotic solvents. |

| Hydrogen Bond Donors | 1 (amine group) | Capable of forming strong hydrogen bonds, which can be exploited for crystal packing. |

| Hydrogen Bond Acceptors | 4 (nitrogen atoms) | Multiple sites for hydrogen bonding, influencing solvent and co-former interactions. |

| Inferred Solubility | Soluble in polar solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in less polar solvents like toluene and potentially insoluble in non-polar solvents like hexanes. | A range of solvents can be screened for both solubility and as potential anti-solvents. |

The selection of an appropriate solvent system is the most critical step in any crystallization process. The ideal solvent should exhibit a significant difference in the solute's solubility at high and low temperatures for cooling crystallization, or be miscible with an anti-solvent in which the compound is insoluble.

Crystallization Methodologies: Principles and Protocols

The following sections detail three primary crystallization techniques applicable to this compound, complete with step-by-step protocols and the scientific rationale behind each.

Cooling Crystallization: Harnessing Temperature-Dependent Solubility

Principle: Cooling crystallization is predicated on the fundamental principle that the solubility of most organic compounds in a given solvent decreases as the temperature is lowered.[1] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool in a controlled manner, the solution becomes supersaturated, driving the nucleation and subsequent growth of crystals.[1][2]

Protocol 1: Controlled Cooling Crystallization

-

Solvent Screening: In small vials, test the solubility of this compound in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) at both room temperature and at their boiling points. A suitable solvent will show poor solubility at room temperature but complete dissolution at a higher temperature.

-

Dissolution: In a clean, scratch-free flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to achieve complete dissolution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.

-

Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow the cooling rate and prevent solvent evaporation.

-

Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used.

Diagram 1: Workflow for Cooling Crystallization

Caption: A stepwise representation of the cooling crystallization process.

Anti-Solvent Crystallization: Inducing Supersaturation through Miscibility

Principle: Anti-solvent crystallization, also known as precipitation or drowning-out, involves the addition of a miscible "anti-solvent" in which the compound of interest is poorly soluble to a solution of the compound in a "good" solvent.[3][4] This addition rapidly reduces the overall solubility of the compound, leading to supersaturation and subsequent crystallization.[5][6][7] The rate of addition of the anti-solvent is a critical parameter that can influence crystal size and morphology.

Protocol 2: Anti-Solvent Crystallization

-

Solvent/Anti-Solvent Selection: Identify a solvent in which this compound is highly soluble (e.g., DMSO, DMF, or a polar protic solvent like ethanol). Then, identify an anti-solvent that is miscible with the first solvent but in which the compound is insoluble (e.g., water, hexane, or ethyl acetate).

-

Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise until the solution becomes turbid, indicating the onset of nucleation.

-

Crystal Growth: Cease the addition of the anti-solvent and allow the solution to stand undisturbed for a period to allow for crystal growth.

-

Completion of Crystallization: After initial crystal growth, you may slowly add more anti-solvent to increase the yield.

-

Isolation and Drying: Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Diagram 2: Logic of Anti-Solvent Crystallization

Caption: The causal chain of events in anti-solvent crystallization.

Vapor Diffusion: A Gentle Approach to Crystal Growth

Principle: Vapor diffusion is a gentle and effective method for growing high-quality single crystals, particularly when only small amounts of material are available. It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of an "anti-solvent." The anti-solvent, being more volatile, slowly diffuses in the vapor phase into the solution containing the compound, gradually reducing its solubility and inducing crystallization.

Protocol 3: Vapor Diffusion (Liquid-Liquid)

-

Solvent System Selection: Choose a solvent in which the compound is soluble and a more volatile anti-solvent in which it is insoluble. The two do not need to be miscible.

-

Setup: In a small, open vial, dissolve a small amount of this compound in the "good" solvent.

-

Chamber Preparation: Place this small vial inside a larger, sealable jar or beaker that contains a layer of the anti-solvent at the bottom.

-

Sealing and Incubation: Seal the larger container and leave it undisturbed in a location with a stable temperature.

-

Monitoring: Monitor the small vial for crystal growth over several days to weeks.

-

Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Table 2: Suggested Solvent Systems for Crystallization Methods

| Crystallization Method | "Good" Solvents | Anti-Solvents |

| Cooling Crystallization | Isopropanol, Ethanol, Acetonitrile | Not Applicable |

| Anti-Solvent Crystallization | DMSO, DMF, Methanol | Water, Toluene, Hexane, Ethyl Acetate |

| Vapor Diffusion | Dichloromethane, THF | Pentane, Diethyl Ether |

Troubleshooting and Expert Insights

-

Oiling Out: If an oil forms instead of crystals, it is an indication that the supersaturation is too high or the compound's solubility in the chosen solvent is too great. Try using a less effective solvent or a slower rate of cooling or anti-solvent addition.[8]

-

No Crystals Form: This may be due to insufficient supersaturation or the presence of impurities that inhibit nucleation. Try concentrating the solution slightly, adding a seed crystal, or scratching the inside of the flask with a glass rod to create nucleation sites.

-

Polymorphism: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different crystal polymorphs. Characterization of the resulting crystals by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended.

Conclusion

The crystallization of this compound is a multifactorial process that requires a systematic and informed approach. By understanding the principles of solubility and supersaturation and by carefully selecting and applying the appropriate crystallization technique, researchers can consistently obtain high-quality crystalline material. The protocols and insights provided in this guide serve as a robust starting point for the development of a tailored and optimized crystallization process for this and structurally related compounds.

References

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

- Myerson, A. S. (Ed.). (2002).

-

Chattopadhyay, S., Erdemir, D., & Evans, J. M. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 2974–2982. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. Retrieved from [Link]

-

ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

-

University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Sathee, J. (n.d.). Chemistry Crystallization. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Journal of Drug Delivery and Therapeutics. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine under different conditions

Welcome to the technical support center for 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility.

I. Compound Stability Profile: A Proactive Approach

Understanding the inherent stability of this compound is critical for obtaining reliable and reproducible experimental results. While specific data for this molecule is limited, by examining its structural components—an aminopyrimidine core and a pyridine ring—we can anticipate potential liabilities. This proactive approach allows for the implementation of preventative measures to minimize degradation.

Expected Stability Landscape:

Based on analogous structures, this compound is likely to be susceptible to the following conditions:

-

pH: The aminopyrimidine moiety suggests instability in alkaline conditions. Compounds like Thiamine, which also contain an aminopyrimidine ring, are known to be unstable in alkaline solutions.[1] The pyridine ring, being basic, can also influence the molecule's behavior at different pH values.

-

Temperature: Elevated temperatures can promote degradation. The general principle of amine degradation points towards thermal instability.[2][3]

-

Light: Photodegradation is a potential concern for compounds with aromatic and heteroaromatic rings. Studies on other 2-aminopyrimidine derivatives have shown them to be photosensitive.[4]

-

Oxidation: The presence of amine and pyridine functionalities makes the molecule susceptible to oxidative degradation.[5][6]

The following sections will address specific troubleshooting scenarios based on these anticipated instabilities.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges.

A. Inconsistent Analytical Results & Purity Issues

Question 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution of this compound. What could be the cause?

Answer:

The appearance of extraneous peaks often points to on-bench degradation. Consider the following possibilities:

-

Solvent-Induced Degradation: The choice of solvent is critical. If you are using a basic solvent or buffer (pH > 7), you may be observing base-catalyzed hydrolysis or rearrangement of the aminopyrimidine ring. Thiamine, a molecule containing an aminopyrimidine ring, is known to be unstable in alkaline solutions.[1]

-

Troubleshooting:

-

pH Measurement: Immediately measure the pH of your sample preparation.

-

Solvent Change: Switch to a neutral or slightly acidic solvent system (e.g., acetonitrile/water with 0.1% formic acid or acetic acid). Acidic conditions are generally more favorable for the stability of aminopyrimidines.[1]

-

Fresh Preparation: Always analyze freshly prepared solutions to minimize time-dependent degradation.

-

-

-

Photodegradation: Exposure to ambient or direct light can induce degradation. Aromatic systems, including pyridine and pyrimidine rings, can absorb UV light, leading to photochemical reactions. Studies on similar 2-aminopyrimidine derivatives have demonstrated their susceptibility to photodegradation.[4]

-

Troubleshooting:

-

Light Protection: Prepare and handle solutions in amber vials or under low-light conditions.

-

UV-Vis Scan: Run a UV-Vis spectrum of your compound. A strong absorbance in the UV region suggests potential photosensitivity.

-

-

Question 2: My solid-state this compound has changed color/consistency over time. Is it still usable?

Answer:

A change in the physical appearance of the solid compound is a strong indicator of degradation.

-

Potential Causes:

-

Oxidation: Exposure to air can lead to oxidative degradation, especially if the compound has been stored for an extended period. The amine group is particularly susceptible to oxidation.

-

Hygroscopicity: The compound may be hygroscopic, absorbing moisture from the atmosphere. This can lead to solid-state hydrolysis or facilitate other degradation pathways.

-

-

Troubleshooting & Best Practices:

-

Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from oxygen and moisture.

-

Re-analysis: Before use, re-analyze the material by HPLC or LC-MS to determine its purity. If significant degradation is observed, it is recommended to use a fresh batch.

-

Proper Storage: A safety data sheet for a related compound recommends storing it at ambient temperature in a dry and well-ventilated place, away from heat, flame, and sparks.[7]

-

B. Reaction Monitoring & Impurity Profiling

Question 3: I am using this compound in a reaction and observing the formation of multiple byproducts. How can I determine if these are from the reaction or degradation of my starting material?

Answer:

Distinguishing between reaction byproducts and starting material degradation is crucial for reaction optimization.

-

Experimental Approach: Forced Degradation Study A forced degradation (or stress testing) study is the most systematic way to identify potential degradants.[8][9] This involves subjecting a solution of your starting material to various stress conditions in parallel with your actual reaction.

Workflow for a Forced Degradation Study:

Caption: Forced degradation workflow.

-

Interpretation:

-

If the byproducts in your reaction match the retention times and mass spectra of the degradants from the forced degradation study, it is likely that your starting material is degrading under your reaction conditions.

-

If the byproducts are unique to the reaction mixture, they are more likely true reaction byproducts.

-

Question 4: What are the likely degradation pathways for this compound?

Answer:

Based on its chemical structure, several degradation pathways can be postulated:

-

Hydrolysis: The aminopyrimidine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. Known degradation pathways of the pyrimidine ring involve initial alteration of the C5-C6 double bond followed by hydrolysis between N3 and C4.[10]

-

Oxidation: The pyridine ring can be oxidized to the corresponding N-oxide. The amine group can also undergo oxidation.

-

Photochemical Reactions: UV irradiation can lead to rearrangements or dimerization of the aromatic rings.

Potential Degradation Pathways Diagram:

Caption: Potential degradation pathways.

III. Experimental Protocols

Protocol 1: Standard Solution Preparation for Analytical Characterization

This protocol is designed to minimize degradation during the preparation of analytical standards.

-

Solvent Selection: Use a high-purity (HPLC or LC-MS grade) solvent system. A recommended starting point is a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.

-

Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

-

Dissolution:

-

Use an amber volumetric flask to protect the solution from light.

-

Add approximately half of the final volume of the solvent to the flask.

-

Add the weighed compound.

-

Sonicate for 2-5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Add the solvent to the final volume.

-

Invert the flask several times to ensure homogeneity.

-

-

Storage: If not for immediate use, store the stock solution at 2-8°C in a tightly sealed amber vial for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, but freeze-thaw stability should be verified.

Protocol 2: Performing a Preliminary Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential stability issues.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Stress Conditions:

-

Acidic: Mix equal volumes of the stock solution with 0.2 M HCl.

-

Basic: Mix equal volumes of the stock solution with 0.2 M NaOH.

-

Oxidative: Mix equal volumes of the stock solution with 6% H₂O₂.

-

Thermal: Place a vial of the stock solution in an oven at 60°C.

-

Control: Keep a vial of the stock solution at room temperature, protected from light.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24 hours).

-

Quenching (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method (e.g., a gradient method with UV detection).

-

Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks (degradants).

IV. Data Summary

Table 1: Recommended Storage and Handling Conditions

| Condition | Solid State | In Solution | Justification |

| Temperature | Ambient[7] or 2-8°C | 2-8°C (short-term) or ≤ -20°C (long-term) | To minimize thermal degradation.[2] |

| Light | Protect from light | Use amber vials | To prevent photodegradation.[4] |

| Atmosphere | Store under inert gas (Ar, N₂) in a desiccator | N/A | To prevent oxidation and hydrolysis. |

| pH | N/A | Neutral to slightly acidic (pH 3-7) | Aminopyrimidine ring is more stable in acidic conditions.[1] |

V. References

-

Sigma-Aldrich. (2025). Safety Data Sheet for 4-methyl-2-pyridylamine.

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

-

Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from

-

Jubilant Ingrevia. (2024). Safety Data Sheet for N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

-

Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(1), 103.

-

Mandal, S., & Bandyopadhyay, S. S. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Chemical Engineering and Applications, 5(3), 252-257.

-

Vankawala, P. J., et al. (2021). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 6(43), 28789–28797.

-

Pinter, T., et al. (2013). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). European Journal of Inorganic Chemistry, 2013(22-23), 3959-3968.

-

El-Gendy, M. A., et al. (2015). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Chemistry, 2015, 854013.

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4147–4155.

-

Sigel, H., & Song, B. (2008). Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. Journal of the Serbian Chemical Society, 73(8-9), 837-854.

-

Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376.

-

Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 14.

-

Kumar, V., & Singh, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(8), 755-761.

-

Ye, C., et al. (2011). Thermal Degradation of Amines for CO2 Capture. University of Kentucky Doctoral Dissertations.

-

Li, X., et al. (2020). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 6(11), 3027–3040.

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.

-

Nielsen, C. J., et al. (2012). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.

-

Bajaj, S., et al. (2012). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1).

-

Manetti, F. (2016). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Università degli Studi di Siena.

-

Wang, Y., et al. (2022). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca2+-eNOS Signaling, Oxidative Stress, and Inflammation. Molecules, 27(13), 4239.

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Drozd, G. T., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology Letters, 4(1), 20–25.

-

Al-Abdullah, E. S., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(19), 6523.

-

SWAYAM Prabha IIT Madras Channels. (2022, December 8). Pyridine and Pyrimidine [Video]. YouTube.

-

Lourenço, F. R., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 76(4), 163-170.

-

Shinde, S. L., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

-

Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 14.

-

Beyond Pesticides Daily News Blog. (2026, January 23). Chronic Low-Dose Exposure to Insecticide Chlorpyrifos Reduces Lifespan in Wild Fish by Accelerating Aging.

Sources

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. ajrconline.org [ajrconline.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing reaction conditions for 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine synthesis

Technical Support Center: Synthesis of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your work.

Overview of the Core Synthesis

The most reliable and common method for synthesizing this compound is through the cyclocondensation of an appropriate α,β-unsaturated ketone (a chalcone-like intermediate) with guanidine. This reaction, a variant of the classic Remfry-Hull synthesis, is robust but requires careful control of conditions to ensure high yield and purity.

The precursor, (E)-4-(pyridin-3-yl)but-3-en-2-one, is first synthesized via a Claisen-Schmidt condensation. This intermediate is then reacted with guanidine in the presence of a base to form the desired pyrimidine ring.

General Reaction Scheme:

Caption: Two-step synthesis pathway for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable troubleshooting plan.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is the most common issue and typically points to one of three areas: the base, the reaction equilibrium, or product degradation. The core of this reaction is the nucleophilic attack of deprotonated guanidine on the β-carbon of the unsaturated ketone, followed by cyclization and dehydration. Each step has specific requirements.

Underlying Chemistry: Guanidine hydrochloride (pKa ≈ 13.5) must be deprotonated by a sufficiently strong base to act as a nucleophile. The choice of base is critical. While aqueous NaOH can be used, it often leads to side reactions, such as retro-Claisen condensation of the starting material or hydrolysis. The most effective base is typically an alkoxide, like sodium ethoxide (NaOEt) in ethanol, which establishes a favorable equilibrium for the reaction to proceed.

| Observation | Potential Cause | Recommended Action & Scientific Rationale |

| TLC shows significant unreacted starting ketone. | 1. Ineffective Deprotonation of Guanidine: The base may be too weak, old (decomposed), or used in insufficient quantity. | Solution: Use a freshly prepared solution of sodium ethoxide in absolute ethanol. Ensure at least 2.0-2.5 equivalents of base are used to drive the equilibrium towards the deprotonated, nucleophilic guanidine. Anhydrous conditions are crucial when preparing NaOEt from sodium metal. |

| 2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | Solution: Increase the reflux time, monitoring progress by TLC every 2-4 hours. A typical reflux time is 8-16 hours. Ensure the heating mantle/oil bath is at the correct temperature for the solvent to reflux vigorously. | |

| TLC shows multiple new spots, but little product. | 1. Side Reactions: Strong bases can promote self-condensation of the ketone or other undesired pathways. | Solution: Avoid overly harsh bases like KOH/NaOH if possible. Stick to NaOEt or NaOMe in the corresponding alcohol. Ensure the reaction is run under an inert atmosphere (N₂) to prevent oxidative side reactions. |

| 2. Product Degradation: Prolonged exposure to high temperatures and strong base can degrade the pyrimidine product. | Solution: Do not reflux for an excessive duration (e.g., >24 hours) without evidence of further conversion. Once the reaction is complete by TLC, proceed immediately to the workup. | |

| Low isolated yield after workup. | 1. Product Lost During Extraction: The product has some water solubility, especially if the aqueous phase is acidic (protonation of pyridine/pyrimidine nitrogens). | Solution: During workup, ensure the aqueous phase is neutral or slightly basic (pH 8-9) before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3-4 times) to maximize recovery. |

| 2. Precipitation Issues: The product may not have fully precipitated from the reaction mixture upon cooling/quenching. | Solution: After quenching the reaction with water, cool the mixture in an ice bath for at least 1-2 hours to maximize precipitation. If the product remains in solution, concentrate the filtrate and attempt to recover more material or proceed to column chromatography. |

Question 2: My final product is impure, showing multiple spots on TLC even after recrystallization. What are these impurities and how can I remove them?

Answer: Purity is paramount, especially for drug development applications. Impurities often arise from unreacted starting materials or closely related side-products formed during the reaction.

Underlying Chemistry: The primary side-product is often the uncyclized intermediate resulting from the initial Michael addition of guanidine to the ketone. If the final dehydration step is incomplete, this intermediate can persist. Another possibility is the formation of isomers if the starting chalcone itself is not pure.

Technical Support Center: Achieving >99% Purity of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the purity of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine to greater than 99%. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven techniques.

Introduction: The Challenge of Purity

This compound is a critical intermediate in the synthesis of various pharmacologically active molecules.[1][2] Achieving high purity (>99%) is paramount for downstream applications, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even minor impurities can lead to undesirable side reactions, reduced yields, and potential toxicological issues.

The primary challenges in purifying this compound often stem from:

-

Structurally similar impurities: Byproducts formed during synthesis can have polarities and solubilities close to the target compound, making separation difficult.

-

Basic nature of the molecule: The presence of the aminopyrimidine and pyridine moieties can lead to strong interactions with acidic stationary phases (e.g., silica gel) during chromatography, resulting in peak tailing and poor separation.[3]

-

Recrystallization difficulties: Finding an optimal solvent system that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.

This guide will address these challenges with practical, step-by-step solutions.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Q1: My crude product is a dark, oily residue. How should I proceed with the initial cleanup?

A1: A dark, oily crude product often indicates the presence of polymeric or highly colored impurities. A preliminary acid-base extraction is an effective first step to remove non-basic organic impurities and some inorganic salts. The basic nature of the aminopyrimidine and pyridine nitrogens allows for the selective extraction of the target compound into an acidic aqueous phase.

Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude oily residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

-

Aqueous Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of DCM or EtOAc to remove any remaining neutral or acidic impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is basic (pH 9-10). The free base of your compound will precipitate out.

-

Product Extraction: Extract the precipitated product back into an organic solvent like DCM or EtOAc. Repeat this extraction 3-4 times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Q2: I am performing column chromatography on silica gel, but my compound is showing significant tailing, leading to poor separation. What can I do?

A2: Tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[3] This is due to the strong interaction between the basic amine groups and the acidic silanol groups on the silica surface. To counteract this, a basic modifier should be added to the eluent.

Solution: Eluent Modification for Flash Chromatography

Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Workflow for Optimizing Flash Chromatography

Caption: Workflow for optimizing flash chromatography.

Recommended Starting Conditions for Flash Chromatography:

| Parameter | Recommendation |

| Stationary Phase | Silica gel (230-400 mesh) |

| Eluent System | Dichloromethane/Methanol or Ethyl Acetate/Hexane |

| Gradient | Start with a low polarity (e.g., 100% DCM or 20% EtOAc in Hexane) and gradually increase the polar solvent (MeOH or EtOAc). |

| Modifier | 0.5% (v/v) Triethylamine |

Q3: My compound has a purity of around 95-98% after chromatography. How can I achieve >99% purity?

A3: For the final polishing step to remove trace impurities, recrystallization is the most effective method. The key is to find a suitable solvent or solvent system.

Protocol: Recrystallization from Isopropanol

Based on the properties of similar pyrimidine derivatives, isopropanol is a good starting point for recrystallization.

-

Dissolution: In a clean Erlenmeyer flask, add the partially purified this compound. Add a minimal amount of hot isopropanol (near boiling) while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

Recrystallization Solvent Screening:

If isopropanol is not effective, a systematic solvent screen should be performed.

| Solvent/System | Rationale |

| Ethanol | Similar properties to isopropanol, may offer different solubility characteristics. |

| Acetonitrile | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. |

| Toluene/Heptane | A non-polar/polar aprotic mixture. Dissolve in hot toluene and add heptane until turbidity is observed, then cool. |

| Ethyl Acetate | A moderately polar solvent that can be a good choice for recrystallization. |

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: Impurities can originate from starting materials or be formed during the synthesis. Common synthetic routes involve the condensation of a pyridine-containing precursor with a guanidine derivative.[4] Potential impurities include:

-

Unreacted starting materials: e.g., 1-(pyridin-3-yl)butane-1,3-dione or guanidine.

-

Side-products from self-condensation of the starting materials.

-

Isomeric pyrimidines: Depending on the reaction conditions, other isomers may form in small amounts.

-

Inorganic salts: From the reagents used in the synthesis or workup.[1]

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is a good starting point.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities with different proton signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

Recommended HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Q3: How can I confirm the structure and purity of my final product using ¹H NMR?

A3: The ¹H NMR spectrum should show characteristic peaks for the pyridine, pyrimidine, and methyl protons. The absence of unexpected signals is a good indicator of high purity.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Caption: Predicted ¹H NMR shifts for this compound.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

Achieving a purity of >99% for this compound is a multi-step process that often requires a combination of purification techniques. By understanding the chemical nature of the compound and potential impurities, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can consistently obtain high-purity material essential for their research and development endeavors.

References

-

Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved January 24, 2026, from [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved January 24, 2026, from [Link]

-

MDPI. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved January 24, 2026, from [Link]

-

Reddit. (2025). Triethylammonium after flash chromatography. Retrieved January 24, 2026, from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

-

MDPI. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 24, 2026, from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Retrieved January 24, 2026, from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 24, 2026, from [Link]

-

Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved January 24, 2026, from [Link]

Sources

- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine and Its Analogs: A Guide for Researchers

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among these, 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine has emerged as a versatile pharmacophore, demonstrating a wide spectrum of activities. This guide provides a comprehensive comparison of the biological activities of this lead compound and its key analogs, offering researchers and drug development professionals a detailed analysis supported by experimental data to inform future research and development efforts. We will delve into the nuanced structure-activity relationships (SAR) that govern the compound's efficacy in various biological assays, including its anticancer, kinase inhibitory, antibacterial, and antioxidant properties.

Introduction to the this compound Scaffold

The this compound core, characterized by a central pyrimidine ring substituted with a methyl group, a pyridinyl moiety, and an amine, presents a unique three-dimensional structure that facilitates interactions with a variety of biological targets. The nitrogen atoms within the pyrimidine and pyridine rings act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor, enabling a range of binding possibilities with enzymatic targets. This structural versatility is the foundation for the diverse biological activities observed across its analog library.

Comparative Biological Activities

The biological potential of this compound and its derivatives has been explored across several therapeutic areas. This section will compare the performance of these compounds in key biological assays, highlighting how subtle structural modifications can significantly impact their activity.

Anticancer Activity

The antiproliferative effects of pyridinyl-pyrimidine derivatives have been a primary focus of investigation. The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

A study on novel 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives demonstrated significant cytotoxic activity against the A549 human lung cancer cell line.[1] Notably, some of these analogs exhibited higher anticancer effects than the well-established drug, imatinib.[1] This suggests that the addition of a substituted benzene ring to the 2-amino position can enhance the compound's ability to induce cancer cell death.

Table 1: Comparative Anticancer Activity of this compound Analogs against A549 Lung Cancer Cells

| Compound | Modification | IC50 (µM) | Reference |

| Analog 1 | Phenylenediamine at 2-amino position | Data not specified, but higher than imatinib | [1] |

| Imatinib | Reference Drug | - | [1] |

The structure-activity relationship suggests that the nature of the substituent at the 2-amino position is a critical determinant of anticancer potency. Aromatic substitutions, particularly those with additional functional groups capable of forming hydrogen bonds, appear to be favorable.

Kinase Inhibition

The pyridinyl-pyrimidine scaffold is a well-established kinase inhibitor motif, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2] Different analogs have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Dysregulation of CDK2 is a hallmark of several cancers.[3] N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of CDK2.[3][4] Computational studies have revealed that these analogs establish strong inhibitory interactions within the CDK2 active site, stabilizing the protein in a compact, inactive state.[3] A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized and shown to have broad-spectrum anticancer activity by potently inhibiting CDK2.[4]

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its inhibition is a promising cancer therapeutic strategy. Structurally related 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[5]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is primarily mediated by the VEGFR-2 signaling pathway.[6] 4,6-diaryl-2-pyrimidinamine derivatives have been designed to treat estrogen receptor-positive breast cancer by simultaneously antagonizing the estrogen receptor and inhibiting VEGFR-2.[6] These compounds significantly inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.[6]

Table 2: Kinase Inhibitory Profile of Pyrimidine Analogs

| Analog Class | Target Kinase | Key Structural Features | Observed Activity | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | Pyridin-3-yl at N-position | Potent inhibition, broad anticancer activity | [3][4] |

| 2-amino-4-methylpyrido[2,3-d]pyrimidine | PI3K/mTOR | Fused pyrido[2,3-d]pyrimidine core | Potent dual inhibition | [5] |

| 4,6-diaryl-2-pyrimidinamine | VEGFR-2 | Diaryl substitution at positions 4 and 6 | Inhibition of VEGFR-2 phosphorylation and angiogenesis | [6] |

The SAR for kinase inhibition highlights the importance of the overall molecular geometry and the specific substitutions on the pyrimidine core, which fine-tune the selectivity and potency towards different kinase targets.

Antibacterial and Antioxidant Activities

Beyond their anticancer potential, certain analogs of this compound have demonstrated promising antibacterial and antioxidant properties.

The aforementioned study on 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives also evaluated their antibacterial activity against various Gram-positive and Gram-negative bacterial species.[1] Several derivatives exhibited high efficacy, in some cases surpassing that of commercial antibiotics.[1]

The same study also investigated the antioxidant properties of these compounds. The IC50 values obtained for the derivatives were comparable to that of ascorbic acid, a well-known natural antioxidant.[1] This suggests that the pyridinyl-pyrimidine scaffold can be a valuable template for the development of novel antioxidant agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key biological assays.